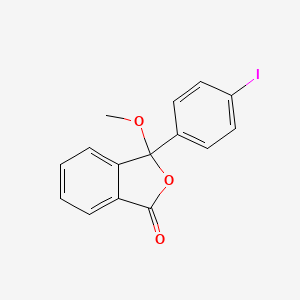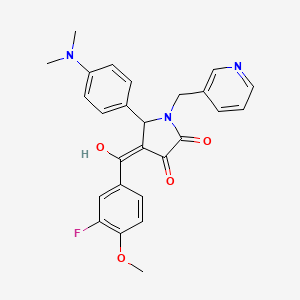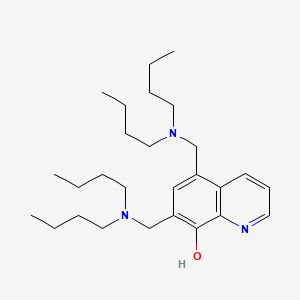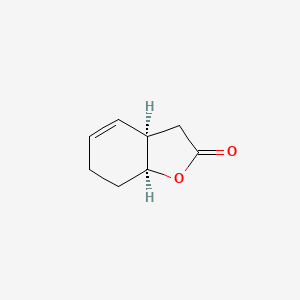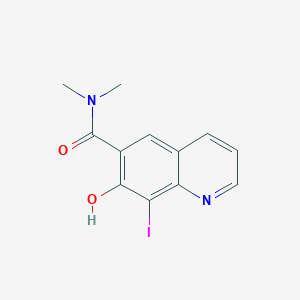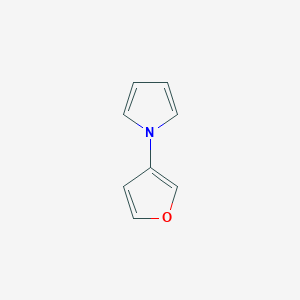![molecular formula C10H8N2 B12890386 1h-Pyrrolo[1,2-a]benzimidazole CAS No. 247-76-7](/img/structure/B12890386.png)
1h-Pyrrolo[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[1,2-a]benzimidazole is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system comprising a pyrrole ring and a benzimidazole moiety. The presence of nitrogen atoms within the ring structure imparts unique chemical and biological properties, making it a valuable scaffold in medicinal chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[1,2-a]benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds under acidic conditions. Another method includes the cyclization of N-(2-aminophenyl)pyrrole derivatives using suitable reagents and catalysts . These reactions typically require controlled temperatures and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the ring system .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[1,2-a]benzimidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact mechanism depends on the specific application and the biological target involved.
Comparación Con Compuestos Similares
1H-Pyrrolo[1,2-a]benzimidazole is structurally similar to other nitrogen-containing heterocycles, such as:
Benzimidazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyrrolo[1,2-a]quinoxaline: Exhibits significant biological activity and is used in medicinal chemistry.
Azoloazines: These compounds have similar structural features and are known for their antiviral and anticancer properties.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties, which make it a valuable scaffold for drug development and other applications .
Propiedades
Número CAS |
247-76-7 |
|---|---|
Fórmula molecular |
C10H8N2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-6H,7H2 |
Clave InChI |
JABFZMOTTPAIOT-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=NC3=CC=CC=C3N21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


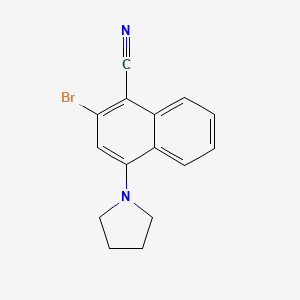
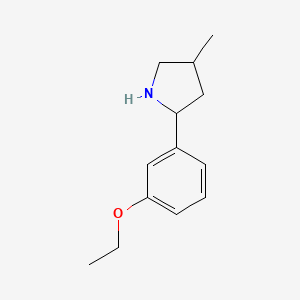
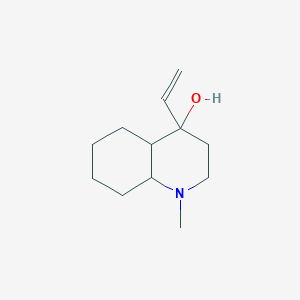
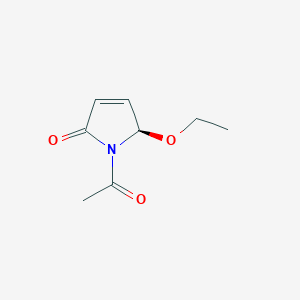

![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)
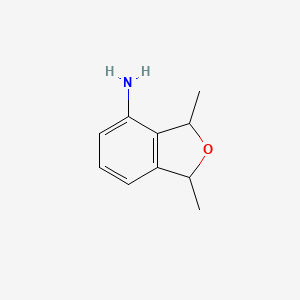
![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)
